Product packaging for 4-chloro-1-(2-chloroethyl)-1H-pyrazole(Cat. No.:)

4-chloro-1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B12892709
M. Wt: 165.02 g/mol
InChI Key: VXZXLRNAFILGIY-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chloroethyl)-1H-pyrazole is a valuable bifunctional synthetic intermediate designed for advanced organic chemistry and medicinal chemistry research. This compound features two distinct reactive sites: a chloroethyl group on the pyrazole nitrogen (N-1) and a chlorine substituent on the pyrazole ring (C-4). This unique structure allows researchers to pursue divergent synthetic pathways, making it a versatile building block for constructing more complex molecules. The chloroethyl side chain is a well-known precursor for further functionalization. It can be readily converted into other valuable intermediates. The chlorine atom at the C-4 position of the pyrazole ring is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to create a library of 4-substituted pyrazole derivatives. Pyrazole cores are of significant interest in pharmaceutical and agrochemical research due to their widespread presence in biologically active molecules. They are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. As such, this compound serves as a key starting material for the synthesis of novel compounds for biological screening and structure-activity relationship (SAR) studies. Applications: This chemical is intended for use as a synthetic intermediate in research settings, including but not limited to: method development in organic synthesis, ligand design in coordination chemistry, and the discovery of new active substances in medicinal chemistry and crop science. Handling Note: Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2N2 B12892709 4-chloro-1-(2-chloroethyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(2-chloroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXLRNAFILGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 1 2 Chloroethyl 1h Pyrazole and Its Analogs

General Synthetic Strategies for Pyrazole (B372694) Core Construction

The construction of the pyrazole ring system can be achieved through several reliable and well-established synthetic routes. These methods offer access to a wide array of substituted pyrazoles, providing a versatile toolkit for chemists.

Cycloaddition Reactions in Pyrazole Synthesis

A prominent method for pyrazole synthesis involves [3+2] cycloaddition reactions. tandfonline.comresearchgate.net This approach typically utilizes a 1,3-dipolar species and a dipolarophile. For instance, the reaction of diazo compounds with alkynes is a classic example of a 1,3-dipolar cycloaddition that yields pyrazoles. researchgate.netnih.gov Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, react with alkenes to afford pyrazolines, which can then be oxidized to pyrazoles. nih.gov The versatility of this method allows for the introduction of a wide range of substituents onto the pyrazole core by selecting appropriately functionalized starting materials. tandfonline.com

Another notable cycloaddition strategy involves the reaction of sydnones with alkynes, which provides a direct route to substituted pyrazoles. organic-chemistry.org This copper-catalyzed reaction is robust and offers a general pathway to various pyrazole derivatives. organic-chemistry.org Furthermore, the reaction between vinyl sulfonyl fluorides and ethyl diazoacetate represents a (3+2) cycloaddition that constructs the pyrazole core through a Michael addition followed by the elimination of sulfur dioxide gas. organic-chemistry.org

Cyclocondensation Reactions of Dicarbonyl Compounds with Hydrazines

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. nih.govwikipedia.org This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govbeilstein-journals.org The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular condensation of the second carbonyl group with the remaining nitrogen of the hydrazine, leading to the formation of the pyrazole ring. youtube.com

The choice of the 1,3-dicarbonyl compound and the hydrazine allows for the synthesis of a diverse range of substituted pyrazoles. nih.govmdpi.com For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org When unsymmetrical 1,3-diketones are used with substituted hydrazines, a mixture of two regioisomeric pyrazoles can be formed. researchgate.net The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on both reactants. mdpi.comresearchgate.net Various catalysts, including nano-ZnO, have been employed to improve the efficiency and yield of this condensation. nih.gov

Reactant 1Reactant 2Product(s)Reference(s)
1,3-DiketoneHydrazinePolysubstituted pyrazoles nih.gov
AcetylacetoneHydrazine3,5-Dimethylpyrazole wikipedia.org
Arylhydrazine1,3-Diketones1-Aryl-3,4,5-substituted pyrazoles mdpi.com
Ethyl AcetoacetatePhenylhydrazine1,3,5-Substituted pyrazoles nih.gov

Approaches from Pyranone Derivatives

Pyranone derivatives serve as versatile precursors for the synthesis of pyrazoles. The ring transformation of pyranones into pyrazoles typically involves reaction with hydrazines. For instance, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF to yield 5-substituted pyrazoles. nih.gov Similarly, chromones can be converted to 3,4-diarylpyrazoles by reaction with hydrazine hydrate (B1144303) following a Suzuki coupling to introduce an aryl group. nih.gov

More complex pyranopyrazole derivatives can also be synthesized. For example, pyrano[2,3-c]pyrazoles can be prepared through multicomponent reactions involving hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. nih.govsciensage.info These reactions often utilize catalysts and can be promoted by microwave irradiation or ultrasonic radiation to improve yields and reduce reaction times. nih.gov

Targeted Synthesis of 4-Chloro-1-(2-chloroethyl)-1H-Pyrazole Derivatives

The synthesis of the specifically substituted this compound involves a combination of reactions to introduce the chloro substituents at the C-4 position of the pyrazole ring and the N-1 position.

N-Alkylation of 4-Chloropyrazoles with Dihaloethanes

The introduction of the 2-chloroethyl group at the N-1 position of a 4-chloropyrazole is typically achieved through N-alkylation. This reaction involves the treatment of 4-chloropyrazole with a suitable dihaloethane, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane, in the presence of a base. The base deprotonates the pyrazole nitrogen, creating a nucleophilic pyrazolide anion that then attacks one of the electrophilic carbons of the dihaloethane, displacing a halide ion.

While direct alkylation with dihaloethanes is a common strategy, alternative methods for N-alkylation have been developed. For instance, N-alkylation of pyrazoles can be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method has been shown to be effective for the N-alkylation of 4-chloropyrazole with various alkyl groups. mdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is an important consideration, with steric and electronic factors of both the pyrazole and the alkylating agent influencing the outcome. beilstein-journals.org

Pyrazole DerivativeAlkylating AgentCatalyst/ConditionsProductReference(s)
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1-Phenethyl-4-chloropyrazole mdpi.comsemanticscholar.org
4-ChloropyrazoleBenzhydryl imidatesCamphorsulfonic acid (CSA)N-Benzhydryl-4-chloropyrazoles semanticscholar.org
IndazoleAlkyl bromideSodium hydride (NaH) in THFN-1 Alkylindazole beilstein-journals.org

Halogenation at the C-4 Position of Pyrazole

The introduction of a chlorine atom at the C-4 position of the pyrazole ring is a crucial step in the synthesis of the target compound. Halogenation of pyrazoles typically occurs preferentially at the C-4 position due to the electronic nature of the ring. researchgate.net

A common method for the chlorination of pyrazoles involves the use of N-chlorosuccinimide (NCS). researchgate.netbeilstein-archives.org This reagent provides a source of electrophilic chlorine that readily reacts with the electron-rich pyrazole ring. The reaction can be carried out under mild conditions, often at room temperature, and provides good to excellent yields of the 4-chloropyrazole. researchgate.netbeilstein-archives.org Other chlorinating agents, such as sulfuryl chloride (SO2Cl2), can also be employed.

An improved process for the preparation of 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or its salts in the substantial absence of any carboxylic acid. google.com This method is reported to provide higher yields compared to previous methods that utilized sodium hypochlorite (B82951) in the presence of acetic acid. google.com

Pyrazole SubstrateHalogenating AgentProductReference(s)
PyrazoleN-Chlorosuccinimide (NCS)4-Chloropyrazole researchgate.net
3-Aryl-1H-pyrazol-5-aminesN-Chlorosuccinimide (NCS)4-Chloro-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
PyrazoleHypochloric acid or its salts4-Chloropyrazole google.com

Conversion from 1-(2-Hydroxyethyl)-1H-pyrazoles via Thionyl Chloride Treatment

The synthesis of 1-(2-chloroethyl)-1H-pyrazoles from their corresponding 1-(2-hydroxyethyl)-1H-pyrazole precursors is a fundamental transformation, frequently accomplished through treatment with thionyl chloride (SOCl₂). This reaction is a classic example of converting a primary alcohol to an alkyl chloride and proceeds with high efficiency. The process is applicable to a wide range of heterocyclic systems, including the pyrazole core.

The mechanism involves the initial reaction of the hydroxyl group with thionyl chloride to form a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic attack by the chloride ion, which is generated in the process, on the carbon atom bearing the chlorosulfite group. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. While direct literature for the specific 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole substrate is sparse, the conversion of 5-substituted 3-(2-hydroxyethyl)pyrazoles to their 3-(2-chloroethyl) counterparts using this method is well-documented, underscoring its general applicability. nih.gov The reaction is typically performed in an inert solvent, and sometimes a base like pyridine (B92270) is added to neutralize the HCl produced.

Table 1: General Conditions for Chlorination of Hydroxyethyl Pyrazoles

Reagent Role Typical Conditions Byproducts
**Thionyl Chloride (SOCl₂) ** Chlorinating Agent Reflux or room temperature, often in excess SO₂, HCl
Pyridine (optional) Base Neutralizes HCl Pyridinium hydrochloride

| Inert Solvent (e.g., Dichloromethane, Toluene) | Reaction Medium | Varies based on substrate solubility and reaction temperature | - |

Synthetic Pathways Involving Formylation at the C-4 Position (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netmdpi.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C-4 position, which is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution. researchgate.netresearchgate.net

The reaction involves two key components: a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃). These react in situ to form the electrophilic Vilsmeier reagent, which is a chloroiminium ion, [N,N-dimethyl(chloro)methaniminium]chloride. The electron-rich C-4 position of the pyrazole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the 4-formylpyrazole derivative.

Research has demonstrated that this reaction is highly effective for N-substituted pyrazoles. researchgate.netnih.gov Interestingly, in certain substrates, the Vilsmeier-Haack conditions can induce multiple transformations in a single step. For instance, a study showed the simultaneous formylation at the C-4 position and chlorination of a methoxyethoxy side chain to a chloroethoxy side chain when reacting a substituted pyrazole with the Vilsmeier reagent. mdpi.com This highlights the versatility and sometimes complex reactivity of the Vilsmeier reagent. mdpi.com

Table 2: Vilsmeier-Haack Formylation of Pyrazoles

Reactant 1 Reactant 2 Vilsmeier Reagent Position of Formylation Key Feature
N-substituted Pyrazole DMF [CH(Cl)N(CH₃)₂]⁺ C-4 Electrophilic aromatic substitution on an electron-rich ring. researchgate.net

| N-substituted Pyrazole | POCl₃ | | | Activates DMF to form the electrophile. mdpi.com |

Chemical Transformations and Derivatization Strategies of the this compound Scaffold

The dual reactive sites on this compound—the C-4 chloro substituent on the aromatic ring and the chloro group on the N-1 ethyl side chain—make it a valuable building block for diverse derivatization strategies.

Synthesis of Chalcogenide Derivatives (e.g., Selenides, Tellurides)

The pyrazole ring can be functionalized with chalcogen atoms like selenium and tellurium. While direct substitution of the C-4 chlorine is a plausible route, other strategies have been developed for introducing chalcogenides onto the pyrazole core. One reported method involves the reaction of substituted 5-amino-1H-pyrazoles with diaryl dichalcogenides in the presence of tert-butyl nitrite. researchgate.net This protocol allows for the synthesis of 5-(arylselanyl)-1H-pyrazoles and their thio-analogs. researchgate.net This type of transformation showcases a pathway to pyrazole chalcogenides, which could potentially be adapted for C-4 functionalized systems through precursor modification.

Elimination Reactions for the Formation of Vinyl Pyrazoles from the Chloroethyl Moiety

The 1-(2-chloroethyl) side chain is a direct precursor to the synthetically useful 1-vinyl group via an elimination reaction. This transformation, known as dehydrochlorination, is typically achieved by treating the chloroethyl-substituted pyrazole with a base. nih.govresearchgate.net The base abstracts a proton from the carbon adjacent to the pyrazole ring, leading to the elimination of HCl and the formation of a carbon-carbon double bond.

A common and effective method involves using potassium hydroxide (B78521) in a solvent like ethanol. nih.gov Another powerful technique utilizes phase transfer catalysis (PTC), where N-alkylation of a pyrazole with dichloroethane followed by dehydrochlorination can be performed smoothly in water, leading to high yields of the corresponding 1-vinylpyrazoles. nih.govresearchgate.net The resulting vinylpyrazoles are versatile monomers and building blocks for cycloaddition reactions and further functionalization. researchgate.netrsc.org

Table 3: Methods for Dehydrochlorination to Vinyl Pyrazoles

Reagent/System Solvent Conditions Yield Reference
Potassium Hydroxide (KOH) Ethanol Reflux Good nih.gov
Phase Transfer Catalyst (PTC) Water/Dichloroethane - 75-90% nih.govresearchgate.net

| Sodium t-butoxide | Butanol | - | - | nih.gov |

Nucleophilic Substitution Reactions on the Chloroethyl Side Chain

The primary chloride on the N-1 ethyl side chain is susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. chadsprep.com This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. The chloroethyl moiety serves as a useful precursor for creating polyfunctional pyrazoles. nih.gov

Examples of nucleophiles that can be employed include:

Amines: to form N-substituted aminoethylpyrazoles.

Thiols/Thiolates: to generate thioethers. nih.gov

Alkoxides/Phenoxides: to produce ethers.

Azide ion: to create azidoethylpyrazoles, which can be further transformed.

The efficiency of these reactions depends on the strength of the nucleophile and the reaction conditions. The chlorine atom is a good leaving group, facilitating these transformations. chadsprep.com

Coupling Reactions for Further Functionalization of Halogenated Pyrazole Rings

The chlorine atom at the C-4 position of the pyrazole ring is a handle for transition-metal-catalyzed cross-coupling reactions, which are instrumental for creating C-C and C-heteroatom bonds. rsc.orgresearchgate.net These reactions provide a direct pathway to a vast range of functionalized pyrazoles from a common halogenated precursor. researchgate.netacs.org

The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. acs.org In this reaction, the 4-chloropyrazole is coupled with an aryl, heteroaryl, or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. Studies have shown that chloro- and bromo-pyrazoles are often superior substrates compared to iodo-pyrazoles in Suzuki-Miyaura reactions due to a lower tendency for undesired dehalogenation side reactions. acs.org This makes the this compound scaffold a robust starting material for synthesizing complex, multi-aryl pyrazole structures. Other coupling reactions, such as those involving organozinc reagents (Negishi coupling), have also been successfully applied to halogenated pyrazoles. mdpi.com

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 4-chloro-1-(2-chloroethyl)-1H-pyrazole, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring protons and the protons of the 2-chloroethyl side chain.

Pyrazole Ring Protons: The 4-chlorinated pyrazole ring possesses two protons, H-3 and H-5. Based on data from the parent 4-chloro-1H-pyrazole, these protons would appear as singlets due to the absence of adjacent proton coupling. mdpi.com In substituted N-phenylpyrazoles, the H-3 and H-5 protons typically resonate in the downfield region, often between δ 7.5 and 8.5 ppm, due to the aromatic nature of the heterocycle. The specific chemical shifts would be influenced by the electronic effects of the N-1 substituent.

2-Chloroethyl Protons: The N-(2-chloroethyl) group (-CH₂CH₂Cl) would present as two triplet signals, each integrating to two protons. These signals arise from the coupling between the two adjacent methylene groups (a typical A₂B₂ system). The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be deshielded by the nitrogen atom and would likely appear in the range of δ 4.2-4.5 ppm. The second methylene group, bonded to the chlorine atom (-CH₂Cl), would be deshielded by the electronegative chlorine and is anticipated to resonate at a slightly lower chemical shift, typically around δ 3.7-4.0 ppm.

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole) ~7.6-8.0 Singlet N/A
H-5 (pyrazole) ~7.8-8.2 Singlet N/A
N-CH₂- ~4.2-4.5 Triplet ~6-7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

Pyrazole Ring Carbons: The pyrazole ring has three distinct carbon atoms: C-3, C-4, and C-5. The C-4 carbon, directly bonded to the chlorine atom, would have its chemical shift significantly influenced by the halogen. In related 4-chloro-1-phenyl-1H-pyrazoles, the C-4 signal appears around δ 112-114 ppm. rsc.org The C-3 and C-5 carbons are expected to resonate further downfield, typically in the range of δ 125-145 ppm.

2-Chloroethyl Carbons: The two methylene carbons of the side chain would be found in the aliphatic region of the spectrum. The carbon atom adjacent to the pyrazole nitrogen (N-CH₂) is expected around δ 50-55 ppm. The carbon atom bonded to the chlorine (-CH₂Cl) is anticipated to appear at a lower field, typically in the range of δ 40-45 ppm. connectjournals.com

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (δ, ppm)
C-3 (pyrazole) ~125-140
C-4 (pyrazole) ~112-115
C-5 (pyrazole) ~130-145
N-CH₂- ~50-55

Specialized NMR Techniques (e.g., 77Se NMR for Chalcogenide Analogs)

While not directly applicable to this compound itself, specialized NMR techniques are invaluable for studying its derivatives. For instance, if the chlorine on the ethyl side chain were substituted with selenium to form a chalcogenide analog, ⁷⁷Se NMR spectroscopy would be employed. ⁷⁷Se NMR is highly sensitive to the electronic environment around the selenium atom, with a very wide chemical shift range that can provide detailed structural and conformational information. connectjournals.com This technique has been used to characterize various pyrazole-based organoselenium compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear in the region of 3000-3150 cm⁻¹. Aliphatic C-H stretching from the chloroethyl group would be observed in the 2850-3000 cm⁻¹ range. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically occur in the 1300-1600 cm⁻¹ region. connectjournals.com

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum. The aromatic C-Cl bond at the C-4 position would likely absorb in the 1000-1100 cm⁻¹ range, while the aliphatic C-Cl bond of the chloroethyl group would appear at a lower frequency, typically between 600-800 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrazole ring and the side chain would be found in the 1000-1350 cm⁻¹ region.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3150
Aliphatic C-H Stretch 2850-3000
Pyrazole Ring (C=N, C=C) Stretch 1300-1600
Aromatic C-Cl Stretch 1000-1100

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound (C₅H₆Cl₂N₂) would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion cluster. The M⁺ peak (with two ³⁵Cl isotopes) would appear at m/z 164. The (M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl) would be approximately 65% of the intensity of the M⁺ peak, and the (M+4)⁺ peak (two ³⁷Cl isotopes) would be about 10% of the M⁺ intensity.

Key Fragmentation Pathways: Fragmentation would likely involve the loss of the chloroethyl side chain or parts of it. A common fragmentation pattern for pyrazoles involves the cleavage of the N-substituent. researchgate.net Therefore, a significant peak might be observed corresponding to the loss of the chloroethyl radical (•CH₂CH₂Cl), resulting in a 4-chloropyrazolyl cation. Another plausible fragmentation is the loss of a chlorine radical (•Cl) from the side chain, or the cleavage of the ethyl group, leading to various smaller charged fragments.

Expected Key Mass Spectrometry Fragments

Fragment Expected m/z Description
[C₅H₆³⁵Cl₂N₂]⁺ 164 Molecular Ion (M⁺)
[C₅H₆³⁵Cl³⁷ClN₂]⁺ 166 M+2 Isotope Peak
[C₅H₆³⁷Cl₂N₂]⁺ 168 M+4 Isotope Peak
[C₃H₂ClN₂]⁺ 101 Loss of •CH₂CH₂Cl

X-ray Crystallography and Solid-State Structural Determination

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the solid-state structure can be predicted based on related compounds. The crystal structure of the parent compound, 4-chloro-1H-pyrazole, has been determined at low temperature. researchgate.net It crystallizes in the orthorhombic space group Pnma and forms hydrogen-bonded trimeric assemblies. mdpi.comresearchgate.net

For this compound, the replacement of the N-H proton with the 2-chloroethyl group would preclude the formation of such hydrogen-bonded motifs. Instead, the crystal packing would be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. The conformation of the 2-chloroethyl side chain would be a key structural feature. Studies on the related compound 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one show a C-C-C-Cl torsion angle of 172.38°, indicating a largely extended anti-periplanar conformation of the ethyl chain in the solid state. nih.gov A similar extended conformation would be expected for the title compound to minimize steric hindrance.

Crystal Packing Motifs and Intermolecular Interactions

N-H⋯N Hydrogen Bonds: A primary feature in the crystal packing of many 1H-pyrazoles is the formation of hydrogen bonds between the pyrrole-like nitrogen donor (N1-H) and the pyridine-like nitrogen acceptor (N2) of adjacent molecules. mdpi.com The nature and position of substituents on the pyrazole ring influence the resulting supramolecular motifs, which can include dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.commdpi.com For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are known to form trimeric assemblies through N-H⋯N hydrogen bonding. mdpi.comiucr.org

π-π Interactions: Aromatic pyrazole rings can engage in π-π stacking interactions, which contribute to the stabilization of the crystal lattice. nih.gov The presence of the chloro substituent on the pyrazole ring can modulate the electron density of the aromatic system, thereby influencing the strength and geometry of these interactions.

Cl⋯H and Cl⋯Cl Interactions: The chlorine atoms in this compound are expected to participate in various non-covalent interactions. Chlorine can act as a hydrogen bond acceptor in weak C-H⋯Cl interactions. Furthermore, Cl⋯Cl interactions, a type of halogen bonding, can also play a role in the crystal packing, contributing to the three-dimensional consolidation of the structure. nih.goviucr.orgresearchgate.netresearchgate.net

Analysis of Proton Disorder in Pyrazole Crystal Structures

Proton disorder is a phenomenon observed in the crystal structures of some pyrazole derivatives, including 4-chloro-1H-pyrazole. mdpi.comiucr.org This occurs when the N-H proton is not localized on a single nitrogen atom but is statistically distributed over the two nitrogen atoms of the pyrazole ring. iucr.org In the crystal structure of 4-chloro-1H-pyrazole, the N-H proton is crystallographically disordered over two positions with 50% occupancy each. iucr.org This disorder can have implications for the interpretation of spectroscopic data and the understanding of proton transfer dynamics in the solid state. rsc.orgresearchgate.net

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful tool used in crystal engineering to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govtandfonline.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Below is a hypothetical data table illustrating the kind of information that would be generated from a Hirshfeld surface analysis for a pyrazole derivative.

Interaction Type Percentage Contribution (%)
H···H45.2
Cl···H / H···Cl23.5
C···H / H···C10.8
N···H / H···N8.7
Cl···Cl5.3
Other6.5

This table provides a quantitative summary of the intermolecular contacts, highlighting the most prevalent interactions in the crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of a molecule. eurasianjournals.comeurasianjournals.com These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and other electronic properties.

For a molecule like 4-chloro-1-(2-chloroethyl)-1H-pyrazole, DFT calculations can elucidate the influence of the chloro substituents and the chloroethyl group on the electronic properties of the pyrazole (B372694) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Data from Quantum Chemical Calculations:

ParameterHypothetical Value for this compoundSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment3.2 DProvides insight into the molecule's polarity.

This table is for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.comeurasianjournals.com MD simulations use classical mechanics to model the movements of atoms and molecules, providing a view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. eurasianjournals.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. This allows for the exploration of the molecule's conformational landscape. The flexibility of the 2-chloroethyl side chain, for instance, could be a key determinant of its biological activity and reactivity.

MD simulations can also be used to calculate thermodynamic properties, such as free energies of solvation, which are important for understanding the molecule's behavior in different environments.

Illustrative Data from Molecular Dynamics Simulations:

PropertyHypothetical Observation for this compoundSignificance
Conformational FlexibilityThe 2-chloroethyl side chain exhibits significant rotational freedom around the C-C bond.Can influence how the molecule fits into a binding site.
Solvation ShellA structured shell of water molecules forms around the pyrazole ring's nitrogen atoms.Affects solubility and interactions in aqueous environments.
Root Mean Square Deviation (RMSD)The molecule reaches a stable conformation after a few nanoseconds of simulation.Indicates the stability of the molecule's overall structure.

This table is for illustrative purposes only.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, computational methods could be used to explore various potential reactions, such as nucleophilic substitution at the chloro-substituted positions or reactions involving the pyrazole ring itself. For example, the reaction of the molecule with a nucleophile could be modeled to determine which of the two chlorine atoms is more susceptible to attack and to calculate the energy barrier for this reaction. This information is crucial for understanding the molecule's reactivity and for designing synthetic pathways.

Illustrative Data for a Hypothetical Reaction Mechanism:

Reaction StepCalculated Activation Energy (kcal/mol)Description
Nucleophilic attack on the 2-chloroethyl group15.2The energy barrier for a nucleophile to displace the chlorine atom on the side chain.
Nucleophilic attack on the 4-chloro position25.8A higher energy barrier suggesting this position is less reactive under the same conditions.
Formation of a reaction intermediate-5.4 (relative to reactants)A stable intermediate is formed during the reaction.

This table is for illustrative purposes only.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand how they might interact with their biological targets. nih.gov

In the context of this compound, molecular docking could be employed to investigate its potential to bind to various protein targets. The process involves generating a number of possible binding poses of the ligand within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This can help to rationalize the biological activity of the compound and to suggest modifications that might improve its binding affinity.

Illustrative Data from a Molecular Docking Study:

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-7.8Hydrogen bond with the backbone of a glycine residue; hydrophobic interactions with leucine and valine.
Protease B-6.2Halogen bond between the chlorine at the C4 position and a serine residue.
Receptor C-5.5Pi-stacking interaction between the pyrazole ring and a phenylalanine residue.

This table is for illustrative purposes only.

Medicinal Chemistry and Mechanistic Biological Activity Studies

General Pharmacological Relevance of the Pyrazole (B372694) Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. mdpi.com This is due to its presence in a wide array of medicinally active agents and its ability to interact with numerous enzymes and receptors within biological systems. benthamdirect.com The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic and pharmacological effects. nih.gov

Over the past several decades, the U.S. Food and Drug Administration (FDA) has approved more than 40 drugs containing a pyrazole moiety for a variety of clinical conditions. nih.gov The versatility of the pyrazole nucleus is demonstrated by its incorporation into drugs with diverse therapeutic applications, such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole. nih.govmdpi.comnih.gov

Compounds featuring the pyrazole nucleus have demonstrated a broad spectrum of biological activities, including:

Anti-inflammatory mdpi.comnih.gov

Anticancer mdpi.comnih.gov

Antimicrobial benthamdirect.com

Antiviral mdpi.com

Antidepressant mdpi.comnih.gov

Inhibition of protein glycation mdpi.comnih.gov

This wide range of activities has made the pyrazole skeleton a focal point for researchers aiming to develop novel therapeutic agents. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations of 4-Chloro-1-(2-chloroethyl)-1H-pyrazole Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The structure of this compound features a chlorine atom at the C4 position and a 2-chloroethyl group at the N1 position. The following sections discuss how such modifications influence the biological profiles of pyrazole analogs based on general Structure-Activity Relationship (SAR) studies.

Impact of Substituent Modifications on Biological Profiles

SAR studies are crucial for optimizing the therapeutic potential of pyrazole-based compounds. Modifications at various positions of the pyrazole ring can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

Substitution at C4 Position: The C4 position of the pyrazole ring is a common site for electrophilic substitution. mdpi.com The introduction of a halogen, such as the chloro group in this compound, can modulate the electronic characteristics of the ring. globalresearchonline.net Halogenation, particularly with electron-withdrawing groups, can influence lipophilicity and metabolic stability, which are key determinants of a drug's behavior in the body. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position was found to be a key requirement for potent activity. ingentaconnect.com While this is a different position, it highlights the sensitivity of the pyrazole core to substitutions.

Table 1: General Impact of Substituents on Pyrazole Analog Activity

Position Type of Substituent General Impact on Biological Profile
C4 Halogen (e.g., Chloro) Modulates electronic properties, lipophilicity, and metabolic stability. globalresearchonline.net
N1 Alkyl (e.g., Chloroethyl) Increases stability; influences binding affinity and pharmacokinetic properties. nih.govglobalresearchonline.net
C3/C5 Aryl Groups Often crucial for binding to target sites, such as the hydrophobic pocket in COX-2. nih.gov

| Various | Bulky Groups | Can enhance selectivity for certain enzyme isoforms (e.g., COX-2 over COX-1) by exploiting differences in active site volume. nih.gov |

Conformational Flexibility and Its Influence on Pharmacological Efficacy

This flexibility allows the molecule to adopt different conformations, one of which may fit optimally into the binding site of a target protein. Molecular dynamics simulations are often used to study the dynamic behavior and conformational changes of pyrazole-based ligands within a receptor's binding pocket. nih.gov For kinase inhibitors, the ability of a molecule to adopt a specific conformation can be crucial for forming key hydrogen bonds and other interactions with amino acid residues in the ATP binding site. The stereochemistry of linkers and side chains attached to the pyrazole core can lead to significant differences in potency, sometimes by orders of magnitude.

Exploration of Molecular Targets and Biological Pathways

The diverse pharmacological effects of pyrazole derivatives stem from their ability to interact with a wide range of molecular targets, including enzymes and receptors.

Enzyme Inhibition Studies

Pyrazole-based structures are prominent in the design of inhibitors for various enzymes, particularly protein kinases.

COX-2: Many pyrazole derivatives are known for their anti-inflammatory activity, which is often achieved through the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The well-known drug Celecoxib features a 1,5-diarylpyrazole core. SAR studies have shown that bulky side chains on the pyrazole ring are crucial for selectivity, as they can fit into the larger hydrophobic pocket of the COX-2 active site but not the more constricted COX-1 site. nih.gov

Chk1 Kinase: Checkpoint kinase 1 (Chk1) is a key target in cancer therapy due to its role in DNA damage repair. nih.gov Pyrazole and indazole derivatives have been identified as an important class of Chk1 inhibitors. nih.gov Computational docking studies have shown that pyrazole derivatives can fit well into the Chk1 binding pocket, forming hydrogen bonds with key amino acid residues like Glu85. researchgate.net

Liver Alcohol Dehydrogenase (LADH): Pyrazole and its analogs are potent inhibitors of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for metabolizing ethanol. scispace.com They act by competing with ethanol for binding to the enzyme. scispace.com This inhibition occurs through the formation of an inactive ternary complex consisting of the enzyme, the cofactor NAD+, and the pyrazole inhibitor. scispace.comresearchgate.net

Protein Glycation: Pyrazole derivatives have been described as inhibitors of protein glycation, a process implicated in the complications of diabetes. mdpi.comnih.gov

Aurora A/B Kinase: Aurora kinases are critical for cell division and are attractive targets for cancer therapy. tandfonline.com Several pyrazole-based compounds have been developed as potent Aurora kinase inhibitors. nih.govresearchgate.net For example, AT9283 is a multitargeted inhibitor with potent activity against Aurora A and Aurora B, based on a 4-pyrazolamine and urea pharmacophore. nih.gov The pyrazole-benzimidazole core has been identified as a good starting point for designing Aurora kinase inhibitors. acs.org

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy in cancer treatment. nih.gov The pyrazole scaffold has shown significant potential in the development of selective and potent CDK2 inhibitors. nih.govnih.govmdpi.com Novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed that exhibit CDK2 inhibitory activity in the low nanomolar range. mdpi.com

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a clinically validated anticancer strategy. Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, acting on the colchicine binding site. nih.govnih.govmdpi.comresearchgate.net One potent derivative, compound 5b from a specific study, inhibited tubulin polymerization with an IC50 of 7.30 μM. nih.gov

Table 2: Pyrazole Analogs as Enzyme Inhibitors

Enzyme Target Example Pyrazole Analog Class Reported Activity (IC₅₀/Kᵢ)
COX-2 Pyrazolo[1,5-a]pyrimidines Potent and selective inhibition (nanomolar range for some analogs). researchgate.net
Chk1 Kinase Arylsulphonyl pyrazoles Favorable binding affinity in computational models. nih.gov
Aurora A Kinase N,1,3-triphenyl-1H-pyrazole-4-carboxamides IC₅₀ values vary based on substitutions. tandfonline.com
CDK2 Diphenyl-1H-pyrazoles IC₅₀ = 29.31 nM for the most promising compound (9c) in a series. nih.gov
CDK2 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines Kᵢ = 0.005 µM for the most potent compound (15) in a series. mdpi.com

| Tubulin | 1,5-diaryl pyrazole derivative (5b) | IC₅₀ = 7.30 μM for tubulin polymerization. nih.gov |

Receptor Modulation Investigations

The pyrazole scaffold is also integral to compounds that modulate the activity of various receptors.

H2-receptor: The pyrazole-containing compound Betazole is known as an H2-receptor agonist. mdpi.comnih.gov

Adenosine Receptors: Pyrazole-containing derivatives have been extensively studied as antagonists for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov These receptors are involved in numerous pathological conditions, making their antagonists therapeutically valuable. nih.gov Non-xanthine pyrazolo derivatives, such as pyrazolo-triazolo-pyrimidines, have been identified as potent and selective antagonists, particularly for the A₂ₐ and A₃ subtypes. nih.govnih.gov

mGlu5 Receptor: The metabotropic glutamate receptor 5 (mGlu5) is a target for treating neurological and psychiatric disorders like schizophrenia. google.com Substituted pyrazoles have been developed as positive allosteric modulators (PAMs) of mGlu5 receptor activity. google.comgoogle.com For example, 1H-pyrazolo[3,4-b]pyridines have been identified as a structurally distinct class of potent mGlu5 PAMs. nih.gov

Interactions with Biological Macromolecules and Pathways

Direct studies on the specific interactions of this compound with biological macromolecules are not extensively documented in publicly available research. However, based on the known activities of structurally related pyrazole derivatives, several potential interactions and mechanistic pathways can be inferred. The presence of both a chloro substituent on the pyrazole ring and a reactive 2-chloroethyl group at the N1 position suggests that this compound could act as a bifunctional agent, capable of both non-covalent and covalent interactions.

The pyrazole core itself is a versatile scaffold known to interact with a variety of enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chloro- and chloroethyl-substituents significantly influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for specific biological targets.

Potential Molecular Targets and Mechanistic Insights:

Kinase Inhibition: Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases. The pyrazole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole core are critical for achieving selectivity and potency. For instance, halogenated pyrazoles have been shown to exhibit significant inhibitory activity against several kinases. The 4-chloro substituent of the target compound could potentially occupy a hydrophobic pocket within the ATP-binding site of a kinase.

Enzyme Inhibition (Non-kinase): Beyond kinases, pyrazole scaffolds are found in inhibitors of other enzyme classes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The nature and position of substituents on the pyrazole ring are crucial for determining the inhibitory potency and selectivity towards COX-1 versus COX-2.

Covalent Modification: The presence of the 2-chloroethyl group introduces the potential for covalent bond formation with nucleophilic residues (e.g., cysteine, histidine, lysine) on biological macromolecules. This electrophilic moiety can undergo nucleophilic substitution, leading to irreversible inhibition of the target protein. This mechanism is a hallmark of nitrogen mustards, a class of alkylating agents used in chemotherapy. Therefore, this compound could potentially act as an alkylating agent, targeting DNA or proteins and inducing cytotoxicity. This reactivity makes it a candidate for investigation as an anticancer agent.

The biological activity of pyrazole derivatives is highly dependent on the specific substitution pattern on the pyrazole ring. The table below summarizes the influence of different substituents on the biological activities of pyrazole compounds, providing a basis for understanding the potential roles of the chloro and chloroethyl groups in this compound.

Substituent TypePosition on Pyrazole RingInfluence on Biological ActivityPotential Interaction Mechanism
Halogens (e.g., Chloro)3, 4, or 5Can enhance binding affinity and selectivity for various targets, including kinases and COX enzymes. researchgate.netnih.govHydrophobic interactions, halogen bonding.
Alkyl/Aryl Groups1, 3, or 5Modulate lipophilicity, steric hindrance, and can be involved in hydrophobic or π-π stacking interactions.Hydrophobic interactions, van der Waals forces.
Amino Groups3, 4, or 5Can act as hydrogen bond donors or acceptors, crucial for binding to many enzymes and receptors.Hydrogen bonding.
Carboxamide/Carboxylic Acid3, 4, or 5Often involved in forming key hydrogen bonds with target proteins.Hydrogen bonding, ionic interactions.
2-Chloroethyl1Potential for covalent modification of nucleophilic residues in proteins or DNA.Alkylation (covalent bond formation).

Development of Pyrazole-Based Scaffolds for Diverse Biological Applications

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. nih.gov The ease of synthesis and the ability to introduce diverse substituents at multiple positions on the pyrazole ring have fueled the development of a vast library of pyrazole-containing compounds with a broad spectrum of biological activities.

The development of pyrazole-based scaffolds often involves a systematic exploration of the structure-activity relationship (SAR), where different functional groups are introduced at various positions of the pyrazole ring to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas for Pyrazole-Based Scaffolds:

Anticancer Agents: A significant number of pyrazole derivatives have been developed as anticancer agents, targeting various aspects of cancer cell biology. nih.gov Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The development of these inhibitors often involves designing pyrazole derivatives that can fit into the ATP-binding pocket of specific kinases.

Anti-inflammatory Drugs: Pyrazole-containing compounds have a long history as anti-inflammatory agents. Celecoxib, a selective COX-2 inhibitor, is a prominent example. Research in this area focuses on designing pyrazole derivatives with improved selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

Antimicrobial Agents: The pyrazole scaffold has been incorporated into molecules with antibacterial and antifungal properties. mdpi.com These compounds often work by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The SAR studies in this area aim to enhance the antimicrobial spectrum and overcome drug resistance.

Central Nervous System (CNS) Disorders: Pyrazole derivatives have been investigated for the treatment of various CNS disorders, including pain, epilepsy, and neurodegenerative diseases. These compounds can act as modulators of ion channels, receptors, or enzymes in the brain.

The following table provides examples of biologically active pyrazole-based scaffolds and their therapeutic applications, illustrating the versatility of this heterocyclic core.

Pyrazole-Based ScaffoldKey Structural FeaturesBiological Target/MechanismTherapeutic Application
Phenyl-substituted PyrazolesPhenyl groups at various positionsCOX-2 InhibitionAnti-inflammatory
AminopyrazolesAmino group on the pyrazole ringKinase Inhibition (e.g., CDKs)Anticancer
Pyrazole-carboxamidesCarboxamide functionalityVarious enzymes and receptorsDiverse (e.g., Antifungal, Anticancer)
Fused Pyrazole SystemsPyrazole ring fused with other heterocyclic ringsDiverse targetsDiverse (e.g., Antiviral, CNS agents)

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for pyrazole chemistry. The introduction of the 2-chloroethyl group at the N1 position is a key step that imparts the potential for alkylating activity. Further modifications of the pyrazole ring, such as the introduction of different substituents at the C3, C4, and C5 positions, could lead to the development of novel compounds with tailored biological activities and improved therapeutic profiles.

Advanced Applications in Chemical and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Pyrazoles are recognized as "privileged scaffolds" in synthetic chemistry, valued for their structural stability and versatile reactivity. nih.govmdpi.com The compound 4-chloro-1-(2-chloroethyl)-1H-pyrazole exemplifies this utility, possessing two key points of reactivity: the chloro group on the pyrazole (B372694) ring and the chloroethyl group at the N1 position. The latter is particularly useful as a reactive handle for subsequent chemical modifications.

A primary application of 1-(2-chloroethyl)-pyrazoles is in the synthesis of 1-vinylpyrazoles. researchgate.netnih.gov This transformation is achieved through a dehydrochlorination reaction, where the 1-(2-chloroethyl)-pyrazole intermediate is treated with a base. nih.govosi.lv The elimination of hydrogen chloride yields the corresponding 1-vinylpyrazole. osi.lvresearchgate.net The resulting vinyl group is a highly valuable functional moiety, serving as a monomer for polymerization or as a reactive partner in a variety of organic reactions, including cycloadditions and transition-metal-catalyzed cross-couplings. researchgate.netnih.gov This two-step process, starting from the parent pyrazole and an alkylating agent like dichloroethane, provides a reliable route to these important synthetic building blocks. nih.gov

Table 1: Synthetic Transformation of this compound
ReactantReaction TypeConditions/ReagentsProductSignificance of Product
This compoundDehydrochlorinationBase (e.g., NaOH, t-BuOK)4-chloro-1-vinyl-1H-pyrazoleVersatile monomer and building block for complex molecule synthesis. researchgate.netnih.gov

Applications in Electronic and Semiconducting Materials

While direct, large-scale applications of this compound in electronic devices are not widely documented, the fundamental pyrazole structure is a subject of growing interest in materials science. nih.gov N-heteroaromatic compounds are foundational components in the field of organic electronics, where their π-conjugated systems are exploited for charge transport and photophysical properties. researchgate.net

The electronic characteristics of the pyrazole core can be systematically modified through functionalization. nih.gov The presence of a chlorine atom at the C4 position, as in this compound, acts as an electron-withdrawing group. This substitution influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical parameters for designing organic semiconductor materials. Furthermore, halogenation can enhance intermolecular interactions, such as π-stacking, which facilitates charge transport in thin films.

Research into the broader class of pyrazole derivatives demonstrates their potential in fields related to electronics. For instance, certain pyrazoles have been investigated as inhibitors of photosynthetic electron transport, showcasing the scaffold's ability to participate in electron transfer processes. nih.gov Other studies have focused on functionalizing pyrazoles with chromophores to tune their electronic absorption properties for optical applications. researchgate.net Theoretical calculations on related pyrazole structures have also been used to determine key dielectric and electronic properties, confirming their potential as insulating or semiconducting components.

Table 2: Potential Roles of the Pyrazole Scaffold in Electronic Materials
Structural FeatureInfluence on Material PropertiesPotential Application
N-Heteroaromatic CoreProvides a stable π-conjugated system for charge transport. researchgate.netOrganic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs).
Chloro Substituent (C4)Modifies HOMO/LUMO energy levels and can enhance intermolecular packing.Tuning of semiconductor properties (n-type/p-type), improving charge mobility.
N-Alkyl Chain (N1)Affects solubility, processability, and thin-film morphology.Solution-processable organic electronics.

Utilization in Ligand Chemistry and Development of Catalytic Systems (e.g., Tyrosinase Models)

In the field of coordination chemistry, pyrazole and its derivatives are exceptionally useful as ligands. researchgate.netresearchgate.netbohrium.com The two adjacent nitrogen atoms in the pyrazole ring make it an excellent N,N-donor, capable of coordinating with a wide range of transition metals to form stable complexes. researchgate.netnih.gov This property allows for the construction of sophisticated metal-organic frameworks and discrete coordination complexes with tailored catalytic or physical properties. researchgate.net

A particularly significant application of pyrazole-based ligands is in the development of synthetic models for metalloenzymes. bohrium.com One such enzyme is tyrosinase, a dicopper monooxygenase that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of phenols. ias.ac.in To understand its mechanism, chemists synthesize smaller model complexes that mimic the structure and function of the enzyme's active site. ias.ac.inrwth-aachen.de The active site of tyrosinase features copper ions coordinated by histidine residues. ias.ac.in Pyrazole-based ligands are excellent mimics for histidine, allowing for the creation of copper complexes that can replicate the enzyme's catalytic activity. nih.govresearchgate.net

The compound this compound serves as an ideal precursor for designing ligands for such tyrosinase models. The pyrazole core provides the essential nitrogen donors to bind copper ions. nih.gov The chloroethyl group at the N1 position can be readily functionalized, for example, by substitution with other donor groups to create a multidentate ligand. This allows for the synthesis of binucleating ligands that can hold two copper centers in close proximity, a key structural feature required to model the active site of tyrosinase. ias.ac.in The chloro-substituent on the pyrazole ring can further be used to fine-tune the electronic properties of the ligand and, consequently, the reactivity of the resulting copper complex.

Table 3: Role of this compound in Tyrosinase Models
ComponentFunction in Tyrosinase ModelContribution from the Subject Compound
Pyrazole RingProvides N-donor atoms to coordinate with copper ions, mimicking histidine. researchgate.netServes as the foundational coordinating moiety.
Copper Ions (Cu(I)/Cu(II))Form the catalytic core that binds and activates oxygen. ias.ac.inThe pyrazole ligand stabilizes these ions.
Binucleating Ligand StructureHolds two copper ions in close proximity to mimic the enzyme's active site. ias.ac.inThe 2-chloroethyl group can be functionalized to link two pyrazole units or add other donor arms, creating the necessary multidentate structure.
Ring Substituent (C4-Cl)Modulates the electronic properties of the ligand and the redox potential of the copper centers.The chloro group acts as an electronic tuning element.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for pyrazole (B372694) synthesis are well-established, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes for 4-chloro-1-(2-chloroethyl)-1H-pyrazole and its derivatives. One-pot and multicomponent reactions (MCRs) represent a highly attractive strategy, minimizing waste and operational complexity. mdpi.com For instance, a one-pot, four-component reaction involving a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound, a source of chlorine, and a chloroethylating agent could be envisioned.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research FocusIllustrative Precursors
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity.Optimization of reaction conditions and catalyst selection.Hydrazine, 1,3-dicarbonyl compound, N-chlorosuccinimide, 1-bromo-2-chloroethane.
Catalyst-Driven SynthesisHigh yields, eco-friendly (e.g., aqueous media), catalyst recyclability. acs.orgScreening of novel heterogeneous or organocatalysts.4-chloropyrazole, 2-chloroethanol derivatives.
Flow ChemistryEnhanced safety, precise control, scalability, improved selectivity.Development of specific reactor setups and optimization of flow parameters.Sequential chlorination and N-alkylation of pyrazole.

Advanced Structural Characterization Techniques for Complex Analogs

As more complex analogs are synthesized from this compound, advanced structural characterization will be crucial. While standard techniques like NMR and mass spectrometry are fundamental, single-crystal X-ray diffraction will be indispensable for unambiguously determining the three-dimensional structure of novel derivatives. mdpi.com Low-temperature crystallography, in particular, can be vital for compounds that are unstable or sublime at room temperature, providing precise bond lengths and angles. nih.gov

For analyzing intermolecular interactions in the solid state, which are critical for understanding material properties, Hirshfeld surface analysis is a powerful tool. nih.govresearchgate.net This technique allows for the visualization and quantification of interactions such as hydrogen bonds and halogen bonds, which can guide the design of new materials with desired packing motifs. nih.gov The combination of these advanced techniques will provide a comprehensive understanding of the structure-property relationships of new analogs.

Table 2: Advanced Structural Characterization Techniques
TechniqueInformation GainedApplication to Complex Analogs
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, stereochemistry. mdpi.comUnambiguous confirmation of the constitution of novel, complex derivatives.
Low-Temperature CrystallographyHigh-resolution structural data for thermally sensitive compounds. researchgate.netCharacterization of reactive intermediates or final products that are unstable at ambient temperatures.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions (e.g., H-bonds, π-π stacking). nih.govUnderstanding crystal packing and guiding the design of crystalline materials like co-crystals or polymers.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Detailed connectivity and assignment of protons and carbons.Elucidation of the structure of regioisomers formed during synthesis.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing conditions and predicting outcomes. An integrated approach that combines computational modeling with experimental studies offers the most powerful path to this understanding. rsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. scielo.br This theoretical insight can help rationalize observed regioselectivity or stereoselectivity.

These computational predictions can be validated experimentally. Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR or IR) or mass spectrometry (e.g., ESI-MS) can help identify transient intermediates proposed by the models. rsc.org This synergistic approach allows for a deep and predictive understanding of the chemical transformations, accelerating the development of more efficient and selective synthetic methods. scielo.brresearchgate.net

Table 3: Integrated Approach for Mechanism Elucidation
ComponentMethodologyObjective
Computational Density Functional Theory (DFT)Map potential energy surfaces, calculate transition state energies, predict regioselectivity. scielo.br
Molecular Dynamics (MD) SimulationsSimulate solvent effects and conformational dynamics. researchgate.net
Experimental In-situ Reaction Monitoring (NMR, ESI-MS)Detect and characterize reaction intermediates and byproducts. rsc.org
Kinetic StudiesDetermine reaction rates and orders to validate proposed mechanisms.

Design and Synthesis of Next-Generation Pyrazole-Based Chemical Probes for Biological Systems

The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs. mdpi.com The dual reactivity of this compound makes it an excellent starting point for creating next-generation chemical probes to investigate biological systems. The 2-chloroethyl group can be converted into various functionalities, while the 4-chloro position offers a handle for late-stage functionalization or bioconjugation.

Future research could focus on using this scaffold to develop probes for specific enzymes or receptors. For example, by attaching a fluorescent reporter group through substitution of one of the chlorine atoms and a targeting moiety at the other, researchers could design probes for fluorescence microscopy. Another avenue is the development of activity-based probes, where the chloroethyl group acts as a reactive "warhead" to covalently label the active site of a target protein. The synthesis of a focused library of derivatives followed by screening against various biological targets could uncover novel probes for chemical biology research. nih.govnih.gov

Table 4: Strategy for Designing Pyrazole-Based Chemical Probes
Probe TypeDesign ConceptSynthetic Modification of ScaffoldPotential Application
Fluorescent ProbesIncorporate a fluorophore for imaging.Substitution of the C4-Cl with a targeting ligand and conversion of the chloroethyl group to link a fluorophore (e.g., coumarin, fluorescein).Live-cell imaging of specific protein localization and dynamics.
Activity-Based Probes (ABPs)Utilize a reactive group for covalent labeling.The chloroethyl group serves as an electrophilic trap for nucleophilic residues in an enzyme's active site.Target identification and profiling enzyme activity in complex proteomes.
Bifunctional Molecules (e.g., PROTACs)Link a target-binding moiety to an E3 ligase-recruiting ligand.One chloro- site is used to attach a warhead for a target protein, the other to attach a linker to a known E3 ligase ligand.Targeted protein degradation for therapeutic development.

Exploration of New Applications in Niche Chemical and Materials Science Fields

Beyond biological applications, the unique electronic and structural features of this compound and its derivatives could be exploited in materials science. The pyrazole ring is an effective coordinating ligand for various metal ions, suggesting applications in coordination chemistry and catalysis. mdpi.com Derivatives could be designed as ligands for transition metal catalysts, potentially influencing the catalyst's stability and selectivity in organic transformations.

In materials science, pyrazole-containing polymers or molecular crystals could exhibit interesting photophysical properties. mdpi.com By strategically modifying the scaffold, for example, by introducing conjugated aromatic systems, it may be possible to create novel organic light-emitting diode (OLED) materials or chemical sensors. Another emerging application for nitrogen-rich heterocyclic compounds is as corrosion inhibitors. researchgate.net Derivatives of this compound could be synthesized and tested for their ability to adsorb onto metal surfaces and protect them from corrosive environments.

Table 5: Potential Applications in Niche Fields
FieldPotential ApplicationKey Structural FeaturesResearch Objective
Homogeneous CatalysisCustomizable ligands for transition metals.Pyrazole nitrogen atoms for metal coordination; substituents for tuning steric/electronic properties.Develop new catalysts with enhanced activity and selectivity for cross-coupling or polymerization reactions.
Organic ElectronicsComponents for OLEDs or organic photovoltaics.Extended π-conjugated systems attached to the pyrazole core.Synthesize materials with tunable emission wavelengths and high quantum yields.
Chemical SensorsChemosensors for ion or molecule detection.Binding sites for specific analytes coupled with a chromogenic or fluorogenic response. mdpi.comDesign selective and sensitive probes for environmental or industrial monitoring.
Corrosion InhibitionCorrosion inhibitors for carbon steel. researchgate.netNitrogen atoms and π-system for adsorption onto metal surfaces.Develop effective and environmentally friendly corrosion inhibitors for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-(2-chloroethyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of pyrazole precursors. For example, reacting 1H-pyrazole derivatives with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile yields chloroethyl-substituted pyrazoles . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to alkylating agent) and reaction time (3–10 hours). Solvent choice (polar aprotic solvents like DMF or acetonitrile) and temperature (60–80°C) significantly impact yields (typically 75–82%) .
  • Key Data : Yield variations depend on substituent steric effects; bulky groups reduce reaction efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : The pyrazole ring protons appear as distinct singlets or doublets in the δ 7.5–8.5 ppm range. The 2-chloroethyl group shows a triplet for CH₂Cl (~δ 3.8 ppm) and a triplet for N-CH₂ (~δ 4.2 ppm) .
  • ¹³C NMR : The pyrazole carbons resonate at δ 105–150 ppm, with the CH₂Cl carbon at δ 40–45 ppm .
  • IR : Stretching frequencies for C-Cl (650–750 cm⁻¹) and C-N (1350–1450 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inhalation risks require fume hoods or respirators .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid decomposition .
  • Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration to minimize environmental toxicity .

Advanced Research Questions

Q. How do intermolecular interactions in this compound derivatives influence crystal packing?

  • Methodology : Single-crystal X-ray diffraction reveals C–H⋯O/N hydrogen bonds and π-π stacking (3.5–4.0 Å distances) stabilize the lattice. For example, in ethyl pyrazole carboxylates, dihedral angles between aromatic rings (6.97°–79.25°) dictate packing efficiency .
  • Contradictions : Some studies report variable Cl⋯Cl halogen bonding (3.3–3.5 Å) depending on substituent electronegativity, which may conflict with steric models .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., CF₃ vs. CH₃ at position 3). For instance, trifluoromethyl groups enhance lipophilicity and target binding (e.g., carbonic anhydrase inhibition) .
  • Data Normalization : Use standardized assays (e.g., IC₅₀ in μM) and control for solvent effects (DMSO ≤1% v/v) .
    • Case Study : Pyrazolo[3,4-d]pyrimidinones show antitumor activity in vitro but poor in vivo bioavailability due to rapid hepatic clearance, highlighting the need for prodrug strategies .

Q. How can computational methods predict reaction pathways for functionalizing this compound?

  • Methodology :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to model regioselectivity in electrophilic substitutions. For example, nitration favors position 4 due to lower activation energy (ΔG‡ = 25–30 kcal/mol) .
  • MD Simulations : Predict solvation effects on reaction rates; polar solvents stabilize ionic intermediates in SN2 mechanisms .

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